2-(2-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide
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Overview
Description
2-(2-FLUOROPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, a pyrazolyl group, and a propanamide backbone, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-FLUOROPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, including the formation of the fluorophenoxy and pyrazolyl intermediates. One common method involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate. This intermediate is then coupled with a pyrazolyl derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-FLUOROPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-FLUOROPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-FLUOROPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. The fluorophenoxy group may enhance binding affinity to certain enzymes or receptors, while the pyrazolyl group can modulate the compound’s overall activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-FLUOROPHENOXY)-N-(3-METHYLPHENYL)ACETAMIDE
- 2-(2-FLUOROPHENOXY)-N-(4-METHYLPHENYL)ACETAMIDE
- 2-(4-FLUOROPHENOXY)-N-{[2-(4-METHYLPHENYL)-1,3-THIAZOL-4-YL]METHYL}BUTANAMIDE
Uniqueness
2-(2-FLUOROPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C20H20FN3O2 |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]propanamide |
InChI |
InChI=1S/C20H20FN3O2/c1-14-7-9-16(10-8-14)13-24-19(11-12-22-24)23-20(25)15(2)26-18-6-4-3-5-17(18)21/h3-12,15H,13H2,1-2H3,(H,23,25) |
InChI Key |
OUQYJRJMITXNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C(C)OC3=CC=CC=C3F |
Origin of Product |
United States |
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